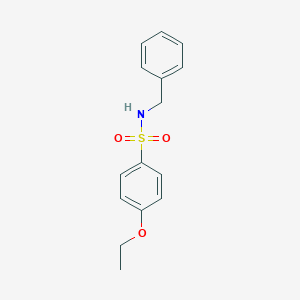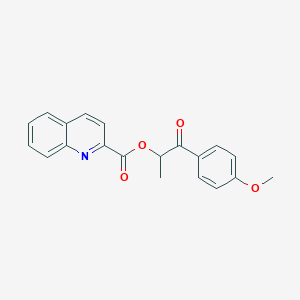
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound with a complex structure that includes both methoxy and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 4-hydroxy-3,5-dimethoxybenzoate.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic rings can interact with enzymes and receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzyl alcohol
- 4-Methoxybenzoyl chloride
- Methyl 4-hydroxybenzoate
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its combination of methoxy and hydroxy functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields.
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-22-13-6-4-11(5-7-13)14(19)10-25-18(21)12-8-15(23-2)17(20)16(9-12)24-3/h4-9,20H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCLRSWWRXMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B500403.png)
![4-{[4-(Acetylamino)anilino]carbonyl}isophthalic acid](/img/structure/B500404.png)

![N-(1-[2-(4-bromophenyl)-2-oxoethyl]-4(1H)-pyridinylidene)-N-methylmethanaminium](/img/structure/B500406.png)
![3-(Aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B500408.png)







![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)

